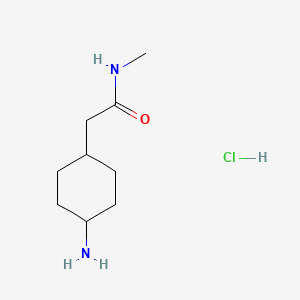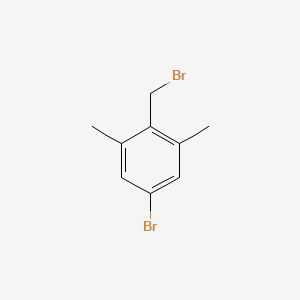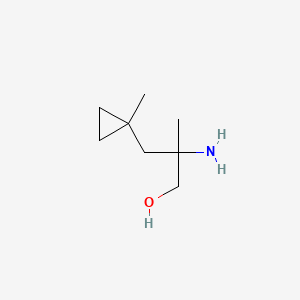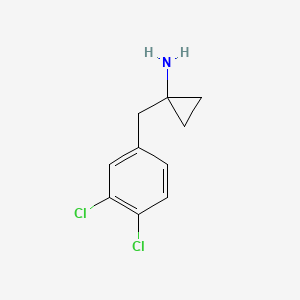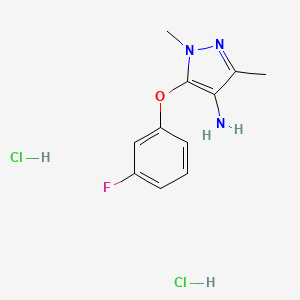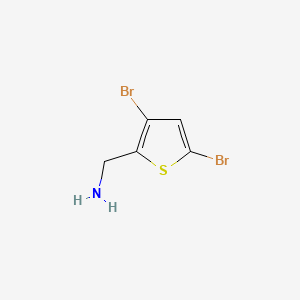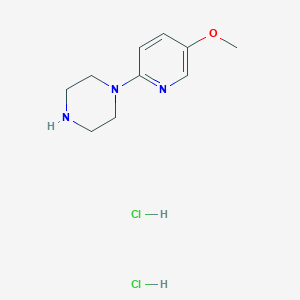
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a methoxypyridine ring attached to a piperazine moiety, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methoxypyridin-2-yl)piperazine: Similar structure with a methoxy group at a different position on the pyridine ring.
1-(3-Methoxypyridin-2-yl)piperazine: Another isomer with the methoxy group at the 3-position of the pyridine ring.
Uniqueness
1-(5-Methoxypyridin-2-yl)piperazinedihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group on the pyridine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C10H17Cl2N3O |
|---|---|
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
1-(5-methoxypyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H |
Clé InChI |
IGDNQICIZSOVIO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


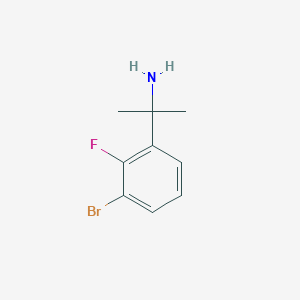

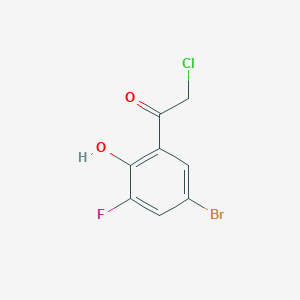

![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)
